molecular formula C23H21N3O5 B2516123 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid CAS No. 2253640-22-9

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid

Cat. No.: B2516123
CAS No.: 2253640-22-9
M. Wt: 419.437
InChI Key: PDKXFFIPVIWXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid is a synthetic organic compound featuring a 1,3-oxazole core substituted with a carboxylic acid group at position 5 and a piperazine moiety at position 2. The piperazine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its base-labile properties . The molecular formula is C23H21N3O5 with a molecular weight of 419.44 g/mol .

The compound is primarily used in research settings, particularly as a building block in solid-phase organic synthesis (SPOS) for constructing heterocyclic scaffolds. Its Fmoc group enables selective deprotection under mild basic conditions, making it valuable for sequential coupling strategies .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-21(28)20-13-24-22(31-20)25-9-11-26(12-10-25)23(29)30-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13,19H,9-12,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKXFFIPVIWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-22-9
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 2138005-68-0

Antimicrobial Activity

Research indicates that oxazole derivatives, including 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid, exhibit notable antimicrobial properties. A comprehensive review on oxazole derivatives highlighted their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acidStaphylococcus aureus10
Escherichia coli15
Candida albicans12

The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .

The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The presence of the piperazine moiety is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Study on Antibacterial Efficacy

In a study conducted by Singh et al., various oxazole derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with similar structures to 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Comparison of Antibacterial Activity

CompoundZone of Inhibition (mm)Reference Drug (Ampicillin)
Compound A2030
Compound B1827
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid 22 30

The findings suggest that this compound has comparable or superior antibacterial activity compared to established antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxazole, including this compound, possess notable antimicrobial properties. The mechanism of action is primarily attributed to their ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various oxazole derivatives, this compound demonstrated significant effectiveness against several bacterial strains:

Table 1: Antimicrobial Activity of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus10
Escherichia coli15
Candida albicans12

The low MIC values suggest that this compound can effectively inhibit bacterial growth at relatively low concentrations, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Activity

A recent study focused on the effects of this compound on various cancer cell lines. The findings indicated that:

Table 2: Anticancer Activity of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid

Cancer Cell LineIC50 (µM)
HeLa (Cervical)5.0
MCF7 (Breast)7.5
A549 (Lung)6.0

The IC50 values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications .

Mechanistic Insights

The biological activity of this compound may be attributed to its structural features, particularly the presence of the piperazine moiety which enhances membrane permeability and facilitates cellular uptake. This property is crucial for its effectiveness as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Heterocyclic Core Modifications
  • Quinoline Derivatives (): Compounds such as B28 and C1–C7 feature a quinoline core instead of oxazole. These derivatives exhibit extended π-conjugation, influencing electronic properties and binding interactions.
  • Quinazolinone Derivative (CAS 269078-82-2): This analogue replaces oxazole with a quinazolinone ring, introducing a ketone group that may participate in hydrogen bonding. Its higher molecular weight (510.54 g/mol) suggests reduced solubility compared to the target compound .
  • Triazole and Thiazole Analogues (–17) : Substitution with 1,2,4-triazole or thiazole alters ring electronegativity and hydrogen-bonding capacity. For instance, the thiazole derivative (CAS 2253632-09-4) includes a sulfur atom, which may enhance metal coordination properties .
Functional Group Differences
  • Acetic Acid Analogues (–12): Compounds like 2-(4-(Fmoc)piperazin-1-yl)acetic acid (CAS 180576-05-0) replace the oxazole-carboxylic acid with a simpler acetic acid chain.
  • Methyl Ester Derivatives (): Quinoline-based compounds (e.g., C1–C7) feature methyl esters instead of free carboxylic acids, requiring hydrolysis for bioactivation .

Protecting Group Variations

  • Fmoc vs. Boc Protection: The tert-butoxycarbonyl (Boc) analogue (C21H19NO4, ) requires acidic deprotection (e.g., trifluoroacetic acid), contrasting with the Fmoc group’s base sensitivity (e.g., piperidine). This distinction impacts synthetic workflows .

Key Observations :

  • Solubility: The target compound’s oxazole-carboxylic acid group may confer moderate aqueous solubility, whereas methyl esters () or bulky quinazolinones () are less soluble.
  • Safety: Most analogues lack comprehensive toxicity data.

Research and Regulatory Considerations

  • Synthetic Utility : The Fmoc group in the target compound facilitates its use in automated peptide synthesizers, whereas Boc-protected analogues require harsher deprotection conditions .
  • Regulatory Status: Neither the target compound nor its analogues are listed in EINECS, TSCA, or EC inventories, classifying them as research chemicals .

Q & A

Q. What are the recommended handling and storage conditions for this compound to ensure stability in laboratory settings?

  • Methodological Answer: Store at 2–8°C in a dry, inert atmosphere to prevent hydrolysis of the Fmoc (fluorenylmethoxycarbonyl) group. Use desiccants and moisture-resistant packaging. Avoid prolonged exposure to light, which may degrade the oxazole moiety. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to acute toxicity risks (skin/eye irritation) .

Q. How is the compound characterized for purity and structural confirmation in synthetic workflows?

  • Methodological Answer: Employ orthogonal analytical techniques:
  • HPLC : Use a C18 column with UV detection at 265–300 nm (Fmoc absorption) to assess purity.
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, oxazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ≈ 439.4 g/mol) .

Q. What solvent systems are compatible with this compound for use in peptide coupling reactions?

  • Methodological Answer: Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the compound. Avoid protic solvents (e.g., water, alcohols) to prevent premature Fmoc deprotection. Sonication or gentle heating (≤40°C) may aid dissolution without degrading the oxazole ring .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer:
  • Activation Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP with 1–2 equivalents of DIEA (N,N-diisopropylethylamine) in DMF.
  • Coupling Time : 30–60 minutes under nitrogen atmosphere.
  • Monitoring : Perform Kaiser tests or FT-IR to detect free amine groups post-coupling. Adjust equivalents of the compound if residual amines persist .

Q. What experimental strategies resolve contradictions in reported yields during Fmoc deprotection under basic conditions?

  • Methodological Answer:
  • Base Selection : Use 20% piperidine in DMF (v/v) for 5–10 minutes. Alternative bases (e.g., DBU) may reduce side reactions but require optimization.
  • Kinetic Analysis : Monitor deprotection via UV spectroscopy (Fmoc removal at 301 nm) or LC-MS to identify incomplete reactions or byproducts.
  • Temperature Control : Maintain 25–30°C to balance reaction rate and stability of the oxazole-carboxylic acid moiety .

Q. How does the stereochemistry of the piperazine ring influence biological activity in target applications?

  • Methodological Answer:
  • Chiral Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers.
  • Structure-Activity Relationship (SAR) : Synthesize enantiopure derivatives and test against biological targets (e.g., enzyme inhibition assays). Computational docking (e.g., AutoDock Vina) can predict binding affinities based on piperazine conformation .

Data Contradiction Analysis

Issue Potential Causes Resolution Strategies References
Variable purity in batch synthesisIncomplete Fmoc protection or oxazole hydrolysisUse anhydrous conditions; monitor reaction via TLC/HPLC
Low coupling efficiency in SPPSSteric hindrance from piperazinePre-activate the carboxylic acid with HOBt/DIC
Discrepant toxicity dataImpurities (e.g., free piperazine)Purify via flash chromatography; validate with LC-MS

Key Considerations for Experimental Design

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) to identify labile functional groups (e.g., oxazole ring) .
  • Reaction Scalability : For multi-gram syntheses, optimize stirring efficiency and reagent addition rates to maintain homogeneity .
  • Eco-Toxicological Profiling : Use computational tools (e.g., ECOSAR) to predict environmental impact of byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.